molecular formula C17H21NO3S B11175210 N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide

N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11175210
M. Wt: 319.4 g/mol
InChI Key: PRFUHFMKTNCRRP-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxyphenylmethyl group and three methyl groups. The molecular formula of this compound is C17H21NO3S, and it has a molecular weight of 319.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzymatic processes. Additionally, the methoxyphenylmethyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of three methyl groups on the benzene ring enhances its lipophilicity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-12-9-13(2)17(14(3)10-12)22(19,20)18-11-15-7-5-6-8-16(15)21-4/h5-10,18H,11H2,1-4H3

InChI Key

PRFUHFMKTNCRRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2OC)C

Origin of Product

United States

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